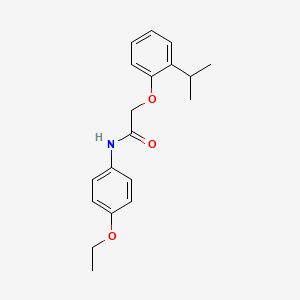

![molecular formula C14H16N2O4S2 B5550184 4-[(二甲氨基)磺酰基]-N-(4-甲氧基苯基)-2-噻吩甲酰胺](/img/structure/B5550184.png)

4-[(二甲氨基)磺酰基]-N-(4-甲氧基苯基)-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is part of a broader class of chemicals known for their potential in various applications, including medicinal chemistry. The interest in this compound stems from its unique structural features, which contribute to its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of derivatives of this compound involves nucleophilic substitution reactions and the use of specific sulfonamide moieties to introduce biological activity. For instance, a study by Abbasi et al. (2018) describes the synthesis of sulfonamides derivatives initiated by the nucleophilic substitution reaction of 2-(4-methoxyphenyl)-1-ethanamine with 4-(acetylamino)benzenesulfonyl chloride in aqueous sodium carbonate (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, revealing the spatial arrangement and confirming the identity of synthesized compounds. Ghorab et al. (2017) reported the crystal structures of similar compounds through X-ray crystallography, providing insight into the molecular conformation (Ghorab et al., 2017).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including regioselective cleavage and competitive formation of different heterocyclic structures. A study by Tornus et al. (1996) discussed the reaction of N-sulfonylamines with 3-dimethylamino-2H-azirines, leading to the formation of thiadiazoles, oxathiazoles, and acrylamidines, showcasing the chemical versatility of the sulfonamide group (Tornus et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. The study by Nikonov et al. (2021) on a related compound provides valuable data on these aspects, highlighting the importance of physical properties in the application of these chemicals (Nikonov et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are of significant interest. For example, the study by Chohan and Shad (2011) on sulfonamide-derived ligands and their metal complexes emphasizes the role of the sulfonamide group in biological activity, showcasing the chemical properties that make these compounds potential therapeutic agents (Chohan & Shad, 2011).

科学研究应用

荧光分子探针

"4-[(二甲氨基)磺酰基]-N-(4-甲氧基苯基)-2-噻吩甲酰胺"及其衍生物因其强溶剂依赖性荧光而被探索作为荧光分子探针的潜力。此特性归因于分子内电荷转移机制,使其适用于开发超灵敏荧光分子探针来研究生物事件和过程。该化合物的荧光环境依赖性、长发射波长、大消光系数、高荧光量子产率和大斯托克斯位移增强了它们在生物成像和诊断中的应用 (Diwu 等,1997)。

抗菌活性

对磺酰胺衍生物(包括与"4-[(二甲氨基)磺酰基]-N-(4-甲氧基苯基)-2-噻吩甲酰胺"相关的化合物)的抗菌性能的研究表明,它们在开发新型抗菌和抗真菌剂方面具有潜力。这些研究发现,此类化合物具有显着的杀菌和杀真菌活性,表明它们在创造新的感染治疗方法方面很有用 (El-Mariah & Nassar,2008)。

分子对接和药物开发

进一步的研究涉及使用分子对接技术来探索磺酰胺衍生物与各种生物靶标之间的相互作用。这种方法有助于理解这些化合物的药理学潜力,包括它们在癌症治疗和作为抗氧化剂中的作用。计算分析有助于预测这些分子对特定疾病的疗效,为开发新的治疗剂奠定基础 (Mohamed 等,2022)。

分析应用

该化合物及其相关衍生物已被用作分析化学中的试剂来检测和定量氨基酸和其他生化分子。它们与各种化合物形成稳定、颜色鲜艳的产物的能力使其成为高性能液相色谱和其他用于生物医学研究和诊断的分析方法中的宝贵工具 (Leonard & Osborne,1975)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-16(2)22(18,19)12-8-13(21-9-12)14(17)15-10-4-6-11(20-3)7-5-10/h4-9H,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPLJBGDYWIYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)